Cas no 477848-01-4 (Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]-)
![Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/477848-01-4x500.png)
Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]-
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- Inchi: 1S/C15H15ClF3N3S/c16-14-20-9-13(23-14)10-21-4-6-22(7-5-21)12-3-1-2-11(8-12)15(17,18)19/h1-3,8-9H,4-7,10H2
- InChI Key: NYWPCTLDEZGCGQ-UHFFFAOYSA-N
- SMILES: N1(CC2SC(Cl)=NC=2)CCN(C2=CC=CC(C(F)(F)F)=C2)CC1
Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 10P-909-50MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
477848-01-4 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 10P-909-10MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
477848-01-4 | >90% | 10mg |
£48.00 | 2025-02-09 | |
Ambeed | A881185-1g |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
477848-01-4 | 90% | 1g |
$350.0 | 2023-03-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898016-1g |
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
477848-01-4 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 10P-909-1MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
477848-01-4 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 10P-909-100MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
477848-01-4 | >90% | 100mg |
£110.00 | 2025-02-09 | |
Key Organics Ltd | 10P-909-5MG |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
477848-01-4 | >90% | 5mg |
£35.00 | 2025-02-09 |
Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]- Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]-
Compound Introduction: Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]- CAS No. 477848-01-4
Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]-, is a sophisticated organic compound with the CAS number 477848-01-4. This compound belongs to the piperazine class of heterocyclic amines, characterized by its nitrogen-containing ring structure. The presence of functional groups such as a chloro-substituted thiazole ring and a trifluoromethylphenyl group makes it a structurally complex molecule with potential applications in pharmaceutical research and development.
The molecular structure of this compound is pivotal in understanding its chemical properties and reactivity. The chloro-substituted thiazole ring (2-chloro-5-thiazolyl) introduces electrophilic centers that can participate in various chemical reactions, while the trifluoromethylphenyl group (3-(trifluoromethyl)phenyl) enhances lipophilicity and metabolic stability. These features make the compound a valuable scaffold for designing novel bioactive molecules.
In recent years, there has been significant interest in the development of thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been explored for their antimicrobial, antiviral, and anti-inflammatory properties. The incorporation of a chloro-substituted thiazole moiety in this compound suggests potential therapeutic applications in these areas. Furthermore, the trifluoromethylphenyl group is known to improve pharmacokinetic profiles, making it an attractive feature for drug design.
One of the most compelling aspects of this compound is its potential as a pharmaceutical intermediate. The unique combination of functional groups allows for further chemical modifications, enabling the synthesis of more complex molecules with tailored biological activities. Researchers have been leveraging such structural motifs to develop new drugs targeting various diseases. For instance, thiazole derivatives have shown promise in treating neurological disorders and cancer by modulating key signaling pathways.
Recent studies have highlighted the importance of Scaffold Hopping, a strategy where known pharmacophores are modified to discover new drug candidates. Piperazine-based compounds have been widely used in this approach due to their versatility and well-documented biological effects. The compound under discussion exemplifies this concept by integrating multiple pharmacologically relevant moieties into a single molecule. This design philosophy has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.
The synthesis of Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro-substituted thiazole ring typically involves nucleophilic substitution reactions, while the attachment of the trifluoromethylphenyl group may involve cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies are well-established in synthetic organic chemistry and have been optimized for high yields and purity.
From a biological perspective, this compound exhibits intriguing properties that warrant further investigation. The presence of both electron-withdrawing (chloro and trifluoromethyl) and electron-donating (amine) groups suggests that it can interact with biological targets in multiple ways. Preliminary computational studies have indicated that the molecule may bind to proteins with high affinity, making it a candidate for enzyme inhibition or receptor modulation.
In conclusion, Piperazine, 1-[(2-chloro-5-thiazolyl)methyl]-4-[3-(trifluoromethyl)phenyl]- represents a promising candidate for pharmaceutical development. Its unique structural features, combined with its synthetic accessibility, make it an attractive scaffold for designing novel bioactive molecules. As research in medicinal chemistry continues to evolve, compounds like this one are likely to play a crucial role in the discovery of next-generation therapeutics.
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